N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide
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Overview
Description
N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 2,3-dichloroaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oximes or hydrazones.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dichlorophenyl)-2-(2-(2-nitrophenyl)hydrazino)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzyl)hydrazino)-2-oxoacetamide
Uniqueness
N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to its specific structural features, such as the presence of both nitro and hydrazone groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
881402-77-3 |
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Molecular Formula |
C15H10Cl2N4O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-10-5-3-6-11(13(10)17)19-14(22)15(23)20-18-8-9-4-1-2-7-12(9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
JNQXFJSWAUMICR-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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